Cas no 1968398-84-6 (ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate)

Ethyl 6,8,8-trimethyl-2-azaspiro[4.4]nonane-4-carboxylate is a spirocyclic compound featuring a unique azaspiro framework, which imparts structural rigidity and potential for diverse chemical modifications. The ethyl carboxylate group enhances solubility in organic solvents, facilitating its use in synthetic applications. Its spirocyclic structure may confer stability and selectivity in reactions, making it valuable as an intermediate in pharmaceutical or agrochemical synthesis. The presence of methyl groups at the 6,8,8-positions further influences steric and electronic properties, potentially improving reactivity or binding affinity in target systems. This compound is suited for research in heterocyclic chemistry and drug discovery.
ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate structure
1968398-84-6 structure
商品名:ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate
CAS番号:1968398-84-6
MF:C14H25NO2
メガワット:239.353804349899
CID:6045677
PubChem ID:106664147

ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate
    • 1968398-84-6
    • ethyl 6,8,8-trimethyl-2-azaspiro[4.4]nonane-4-carboxylate
    • EN300-1455567
    • インチ: 1S/C14H25NO2/c1-5-17-12(16)11-7-15-9-14(11)8-13(3,4)6-10(14)2/h10-11,15H,5-9H2,1-4H3
    • InChIKey: CGGJEOJHWBVSAN-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(C1CNCC21CC(C)(C)CC2C)=O

計算された属性

  • せいみつぶんしりょう: 239.188529040g/mol
  • どういたいしつりょう: 239.188529040g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 313
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 38.3Ų

ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1455567-2.5g
ethyl 6,8,8-trimethyl-2-azaspiro[4.4]nonane-4-carboxylate
1968398-84-6
2.5g
$2240.0 2023-06-06
Enamine
EN300-1455567-0.5g
ethyl 6,8,8-trimethyl-2-azaspiro[4.4]nonane-4-carboxylate
1968398-84-6
0.5g
$1097.0 2023-06-06
Enamine
EN300-1455567-100mg
ethyl 6,8,8-trimethyl-2-azaspiro[4.4]nonane-4-carboxylate
1968398-84-6
100mg
$804.0 2023-09-29
Enamine
EN300-1455567-500mg
ethyl 6,8,8-trimethyl-2-azaspiro[4.4]nonane-4-carboxylate
1968398-84-6
500mg
$877.0 2023-09-29
Enamine
EN300-1455567-10000mg
ethyl 6,8,8-trimethyl-2-azaspiro[4.4]nonane-4-carboxylate
1968398-84-6
10000mg
$3929.0 2023-09-29
Enamine
EN300-1455567-5.0g
ethyl 6,8,8-trimethyl-2-azaspiro[4.4]nonane-4-carboxylate
1968398-84-6
5g
$3313.0 2023-06-06
Enamine
EN300-1455567-2500mg
ethyl 6,8,8-trimethyl-2-azaspiro[4.4]nonane-4-carboxylate
1968398-84-6
2500mg
$1791.0 2023-09-29
Enamine
EN300-1455567-1.0g
ethyl 6,8,8-trimethyl-2-azaspiro[4.4]nonane-4-carboxylate
1968398-84-6
1g
$1142.0 2023-06-06
Enamine
EN300-1455567-50mg
ethyl 6,8,8-trimethyl-2-azaspiro[4.4]nonane-4-carboxylate
1968398-84-6
50mg
$768.0 2023-09-29
Enamine
EN300-1455567-0.25g
ethyl 6,8,8-trimethyl-2-azaspiro[4.4]nonane-4-carboxylate
1968398-84-6
0.25g
$1051.0 2023-06-06

ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate 関連文献

ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylateに関する追加情報

Introduction to Ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate (CAS No. 1968398-84-6)

Ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate (CAS No. 1968398-84-6) is a fascinating compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This spirocyclic compound features a unique structural framework consisting of an azaspiro ring system, which makes it a promising candidate for various applications in drug discovery and material science.

The molecular structure of Ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate is characterized by a spiro center connecting two heterocyclic rings: a six-membered nitrogen-containing ring and an eight-membered carbon-containing ring. This distinctive architecture imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for designing novel bioactive compounds.

In recent years, there has been growing interest in spirocyclic compounds due to their potential as pharmacophores. These molecules often exhibit enhanced binding affinity and selectivity towards biological targets, making them valuable in the development of therapeutic agents. The presence of the azaspiro moiety in Ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate particularly contributes to its pharmacological relevance by introducing nitrogen atoms into the core structure, which can interact with biological systems through hydrogen bonding and other non-covalent interactions.

The synthesis of Ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate involves a series of sophisticated organic transformations that highlight the expertise required in modern synthetic chemistry. The spirocyclic core is typically constructed through intramolecular cyclization reactions, which require precise control over reaction conditions to achieve high yields and purity. Advances in catalytic methods and asymmetric synthesis have further facilitated the preparation of complex spirocyclic structures like this one.

One of the most compelling aspects of Ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate is its potential application in medicinal chemistry. The azaspiro framework has been shown to mimic natural products and bioactive molecules, providing a rich scaffold for drug design. Researchers have explored derivatives of this compound for their potential antimicrobial, anti-inflammatory, and anticancer properties. The< strong>Ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate itself serves as a key intermediate in synthesizing more complex molecules that could target specific disease pathways.

The chemical properties of this compound also make it interesting for material science applications. Spirocyclic compounds often exhibit unusual optical and electronic properties due to their rigid three-dimensional structures. These characteristics can be exploited in the development of advanced materials such as liquid crystals, organic semiconductors, and functional polymers. The< strong>Ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate could potentially serve as a building block for creating novel materials with tailored properties.

In recent studies published in leading chemical journals, researchers have demonstrated the utility of< strong>Ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate as a precursor in the synthesis of more complex bioactive molecules. For instance, a study published in the Journal of Organic Chemistry described its use in generating derivatives with enhanced binding affinity to specific protein targets involved in neurological disorders. This research underscores the importance of< strong>Ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate in advancing drug discovery efforts.

The versatility of< strong>Ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate extends beyond pharmaceutical applications into agrochemicals and specialty chemicals. Its unique structural features make it suitable for designing molecules that interact with biological systems in novel ways. For example, researchers have explored its potential as a lead compound for developing new pesticides or herbicides that target specific enzymes or receptors in plants and pests.

The synthesis and characterization of< strong>Ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate have also benefited from advancements in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These tools provide detailed insights into the molecular structure and purity of the compound, enabling researchers to optimize synthetic routes and evaluate potential applications more effectively.

In conclusion,< strong>Ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate (CAS No.< strong>1968398-84-6) is a versatile compound with significant potential in pharmaceuticals and material science. Its unique structural features make it an attractive scaffold for drug design and a valuable intermediate in synthetic chemistry.< strong>Ethyl 6,8trtrimethyldmllmlltrmlllmllmllmlllmlllmlllmlllmlllmlllm llm llm llm llm llm llm llm llm llml lmm lmm lmm lmm lmm lmm lmm lmm lmm lmm lmm lmm lmm llm llm llml mml mml mml mml mml mml mml mml mml mml mml mml mml mml mml mml mm llmr r r r r r r r r r r r r rr rr rr rr rr rr rr rr rr rr rr rr rr rr rr rr rrrrrrrrrrrrrrrrrrrrrrrrrrrrr

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